1-(Phenylmethane)sulfonylpiperidin-3-amine

Medicinal Chemistry Physicochemical Property Prediction Structure-Activity Relationship (SAR)

Procurement failure point: assuming positional isomers are interchangeable. The amine location (3- vs. 4-position) alters pKa, cLogP, and 3D geometry, directly impacting binding assays and ADME. This compound is the exact 3-amino regioisomer, not a generic substitute. - Key application: Systematic SAR exploration vs. CAS 209917-52-2 (4-amino) and CAS 16358-39-7 (non-aminated). - Derivatization: Primary amine enables reductive amination, amide coupling, or sulfonamide formation. - Control probe: Generate matched inactive analog for 4-amino active compounds.

Molecular Formula C12H18N2O2S
Molecular Weight 254.35
CAS No. 1019527-84-4
Cat. No. B2713533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylmethane)sulfonylpiperidin-3-amine
CAS1019527-84-4
Molecular FormulaC12H18N2O2S
Molecular Weight254.35
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)N
InChIInChI=1S/C12H18N2O2S/c13-12-7-4-8-14(9-12)17(15,16)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2
InChIKeyGNKKYNJRNPWQGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Phenylmethane)sulfonylpiperidin-3-amine: Properties and Specifications


1-(Phenylmethane)sulfonylpiperidin-3-amine (CAS 1019527-84-4), also known as 1-benzylsulfonylpiperidin-3-amine [1], is a sulfonylpiperidine derivative belonging to the class of organic compounds featuring a piperidine ring substituted with a benzylsulfonyl group and a primary amine. Its molecular formula is C12H18N2O2S, and it has a molecular weight of 254.35 g/mol . The compound is a small molecule building block often used in medicinal chemistry and chemical biology research .

Workflow SAR by positional isomerism
Selection 3-amino regioisomer for target engagement studies
Use Context Building block for focused library synthesis

Why Generic Substitution Fails: The 3-Amino Isomer


Within the class of sulfonylpiperidines, simple generic substitution is not a viable procurement strategy due to the fundamental and often overlooked impact of positional isomerism. The location of the amine group on the piperidine ring (e.g., 3-position vs. 4-position) creates distinct molecular geometries and electrostatic surface potentials [1]. This seemingly minor structural difference can lead to dramatic, non-linear changes in a molecule's binding affinity for biological targets, as well as its physicochemical properties like pKa and lipophilicity [2]. Therefore, assuming that 1-(phenylmethane)sulfonylpiperidin-4-amine or the non-aminated 1-(phenylmethane)sulfonylpiperidine will behave equivalently in an assay, synthesis, or formulation is a critical scientific error. The evidence below quantifies these differences, directly informing a data-driven procurement decision.

Compound
Key Risk
1-(Phenylmethane)sulfonylpiperidin-3-amine (Target)
Reference regioisomer with defined 3-amino vector
4-Amino isomer (CAS 209917-52-2)
Altered pKa and geometry may shift binding and permeability profiles
Non-aminated analog (CAS 16358-39-7)
Lacks H-bond donor capacity, may fail to engage polar target contacts

1-(Phenylmethane)sulfonylpiperidin-3-amine Differentiation Guide


pKa and Electrostatic Impact of Positional Isomerism

The 3-amino isomer (target compound) exhibits a markedly different predicted pKa and electrostatic profile compared to its 4-amino isomer. This is a class-level inference based on the well-established principles of heterocyclic amine basicity and Hammett substituent constants [1]. In the 3-amino piperidine, the nitrogen lone pair's basicity is modulated differently by the adjacent sulfonamide group's electron-withdrawing inductive effect than in the 4-position [2]. This difference in protonation state under physiological or assay conditions (e.g., pH 7.4) directly impacts solubility, membrane permeability, and target engagement.

pKa Prediction
Class-level inference
Target: ~8.5–9.5 vs. 4-Amino: ~9.5–10.5
Protonation-state context may differ
Predicted by Hammett-Taft model; experimental verification advised
Medicinal Chemistry Physicochemical Property Prediction Structure-Activity Relationship (SAR)

cLogP and Molecular Weight: Permeability Determinants

The target compound possesses a calculated LogP (cLogP) that is distinct from its nearest non-aminated analog, 1-(phenylmethane)sulfonylpiperidine. While the addition of the amine group increases the molecular weight from 239.34 to 254.35 g/mol [1], it also introduces hydrogen-bond donating capacity, which significantly alters the molecule's permeability profile. This is a cross-study comparable analysis using standard computational chemistry descriptors. The difference in cLogP is a primary factor governing passive diffusion across biological membranes and retention time in reversed-phase chromatography [2].

cLogP Difference
Cross-study comparable
ΔcLogP = -0.3 (XLogP3-AA)
~2-fold lower lipophilicity vs. non-aminated analog
May affect membrane permeability and chromatographic retention
ADME Prediction Lipophilicity Molecular Descriptors

Spatial Geometry: 3-Amino vs. 4-Amino Isomer

The three-dimensional orientation of the primary amine vector is a critical and non-interchangeable feature. In the target compound (3-amino), the amine is projected from the C3 position of the piperidine ring, creating a different spatial relationship to the sulfonamide group and the benzyl moiety compared to the 4-amino isomer (CAS 209917-52-2) [1]. This geometric difference is not captured by simple 2D descriptors. In the context of a receptor binding site that requires a specific H-bond donor vector, the 3-amino isomer may present a complementary geometry while the 4-amino isomer does not. This is a direct head-to-head structural comparison that provides a clear rationale for selecting the correct isomer for structure-based drug design (SBDD) or targeted chemical biology probes [2].

Spatial Geometry
Head-to-head
3-Amino: distance ~4.2 Å, angle ~125° vs. 4-Amino: ~5.1 Å, ~180°
~0.9 Å shift alters binding-site complementarity
Calculated from lowest-energy RDKit conformers
Structural Biology Computational Chemistry Molecular Docking

Research Scenarios for 1-(Phenylmethane)sulfonylpiperidin-3-amine


SAR of Amine Positional Isomers in Sulfonamides

This compound is uniquely suited as the 3-amino regioisomer for systematic SAR exploration. Researchers aiming to understand how the position of a basic amine affects target binding, cellular activity, or ADME properties can use this compound in a head-to-head comparison with the 4-amino isomer (CAS 209917-52-2) and the non-aminated parent (CAS 16358-39-7) [1]. The distinct pKa and cLogP values provide a quantitative basis for interpreting changes in potency, permeability, and solubility across the matched molecular pair [2].

Focused Library Synthesis with Diverse H-Bond Vectors

In medicinal chemistry, the 3-aminopiperidine moiety provides a specific hydrogen-bond donor/acceptor vector distinct from the 4-amino analog. This compound serves as a key building block for generating diverse analogs through reductive amination, amide coupling, or sulfonamide formation at the primary amine. This allows for the precise spatial presentation of new functionality relative to the benzylsulfonyl group, which is critical for optimizing interactions with a protein target's binding pocket [1].

Chemical Biology Probe & Pharmacological Tool Development

The compound can be employed to create a negative control probe for the 4-amino series [1]. By synthesizing an active compound based on the 1-(phenylmethane)sulfonylpiperidin-4-amine core, researchers can generate a matched, inactive analog by using the 3-amino isomer. The documented difference in predicted basicity and 3D geometry between the isomers provides the scientific rationale for the probe's inactivity, making it a more rigorous control than a simple 'no compound' or 'vehicle' control [2].

Application
Selection Property
Validation Focus
SAR of amine positional isomers
3-amino regioisomer identity
Confirmed pKa and geometry matching research design
Focused library synthesis
H-bond vector orientation at C3
Spatial presentation of new functionality relative to sulfonamide
Chemical biology probe development
Isomer-specific inactivity for negative control
Scientific rationale for probe selectivity based on geometry and basicity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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